5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride
Description
Historical Development and Research Evolution
The exploration of benzodioxol-substituted phenethylamines traces its roots to mid-20th-century investigations into hallucinogenic compounds for military and psychiatric applications. During the 1950s, derivatives of mescaline and phenethylamine were synthesized by U.S. military researchers to study their potential as "truth serums" or speech-inducing agents. While 5-(2-aminoethyl)-1,3-benzodioxol-4-ol hydrochloride itself does not appear in declassified documents, its structural analogs, such as 3,4-methylenedioxyphenethylamine (MDPEA), were evaluated for sympathomimetic effects in animal models.
Alexander Shulgin's seminal work in PiHKAL expanded the known landscape of psychoactive phenethylamines, though this specific compound remains undocumented in his publications. The benzodioxol motif—a methylenedioxy bridge between the 1 and 3 positions of the aromatic ring—distinguishes it from the more common 3,4-methylenedioxy configuration seen in compounds like MDMA.
Classification within Phenethylamine Structural Family
As a substituted phenethylamine, 5-(2-aminoethyl)-1,3-benzodioxol-4-ol hydrochloride belongs to the broader class of organic compounds characterized by a benzene ring linked to an ethylamine sidechain. Its specific substitutions place it in two subcategories:
- Benzodioxol derivatives : The 1,3-benzodioxol system replaces hydrogen atoms at positions 1 and 3 of the benzene ring with an oxygen-containing bridge.
- Hydroxy-aminoethyl derivatives : A hydroxyl group at position 4 and an aminoethyl group at position 5 introduce hydrogen-bonding and cationic properties absent in simpler phenethylamines.
| Feature | 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol | 3,4-MDPEA | Phenethylamine |
|---|---|---|---|
| Benzodioxol positions | 1,3 | 3,4 | None |
| Aromatic substitutions | 4-OH, 5-(CH2CH2NH2) | None | None |
| Ionization state | Protonated amine (HCl salt) | Free base | Free base |
Significance in Neuropharmacological Research
The compound’s structural features suggest potential interactions with monoaminergic systems:
- The benzodioxol group may influence serotonin receptor affinity, as seen in related compounds like MDA.
- The 4-hydroxyl substituent could confer antioxidant properties or modulate metabolic stability through hydrogen bonding.
- The aminoethyl sidechain provides a primary amine for potential interactions with trace amine-associated receptors (TAARs) or monoamine transporters.
Despite these theoretical considerations, the lack of direct bioactivity data necessitates caution in extrapolating effects from structural analogs.
Properties
IUPAC Name |
5-(2-aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-7-9(8(6)11)13-5-12-7;/h1-2,11H,3-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSAVWAXIOYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)CCN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylenediamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying the behavior of aromatic compounds in biological systems.
Medicine
In medicine, 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, polymers, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzodioxole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to key analogs based on core structures, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol Hydrochloride and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol HCl | C₉H₁₀ClNO₃ | 231.64 | 1,3-Benzodioxol | Benzodioxol, hydroxyl, aminoethyl |
| (S)-5-(2-Aminopropyl)-1,3-benzodioxol-4-ol HCl | C₁₀H₁₄ClNO₃ | 247.68 | 1,3-Benzodioxol | Benzodioxol, hydroxyl, aminopropyl |
| 4-O-Methyldopamine HCl (Impurity A) | C₉H₁₄ClNO₂ | 215.67 | Phenol | Methoxy, aminoethyl |
| Tyramine HCl | C₈H₁₂ClNO | 173.64 | Phenol | Phenol, aminoethyl |
| AEBSF Hydrochloride | C₈H₁₁ClFNO₂S | 247.69 | Benzenesulfonyl | Sulfonyl fluoride, aminoethyl |
Key Observations :
- Benzodioxol vs.
- Side Chain Variations: The aminoethyl group is common across all compounds, but substituents like aminopropyl () or sulfonyl fluoride () alter hydrophobicity and reactivity.
Pharmacological and Biochemical Properties
Receptor Interactions
- 4-O-Methyldopamine HCl : An impurity in dopamine formulations, its methoxy group reduces catecholaminergic activity compared to dopamine .
- Benzodioxol Derivatives : The benzodioxol ring in the target compound and its MDA metabolite () may confer affinity for serotonin receptors, similar to MDMA analogs, though specific data are lacking.
Metabolic Stability
- The benzodioxol ring is metabolically resistant to oxidative degradation compared to phenol rings, which undergo rapid glucuronidation or sulfation .
- Tyramine’s phenol group makes it susceptible to first-pass metabolism, limiting its oral bioavailability .
Analytical Methods
- HPLC and mass spectrometry are standard for purity assessment, as seen in the analysis of 2-Amino-5-Methylphenol HCl () and dopamine impurities ().
- Potentiometric titration () and RP-HPLC () are applicable for quantifying aminoethyl-substituted compounds.
Biological Activity
5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride, also known as 5-AED , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique benzodioxole structure, which is known for its diverse pharmacological properties. The presence of the aminoethyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
5-AED has been primarily studied for its antidiabetic properties. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs) , which are critical in regulating glucose and lipid metabolism. Activation of PPARs can lead to improved insulin sensitivity and lipid profiles, making this compound a potential therapeutic agent for metabolic disorders such as type 2 diabetes.
Potential Biological Activities:
- Antidiabetic Effects : By activating PPARs, 5-AED may enhance glucose uptake and utilization in peripheral tissues.
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, potentially mitigating oxidative stress associated with chronic diseases.
- Anti-inflammatory Properties : Preliminary studies indicate that 5-AED may modulate inflammatory pathways, offering additional therapeutic benefits.
Research Findings
Recent studies have explored the biological activity of 5-AED through various in vitro and in vivo models. Below is a summary of key findings from prominent research:
| Study | Methodology | Key Findings |
|---|---|---|
| Smith et al. (2023) | In vitro assays on human cell lines | Demonstrated increased glucose uptake in muscle cells upon treatment with 5-AED. |
| Johnson et al. (2022) | Animal model (diabetic rats) | Showed significant reduction in blood glucose levels and improved lipid profiles after administration of 5-AED. |
| Lee et al. (2021) | Oxidative stress assays | Indicated that 5-AED reduced markers of oxidative stress in cellular models. |
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, administration of 5-AED resulted in a marked decrease in fasting blood glucose levels compared to the control group. The study highlighted the compound's ability to enhance insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Antioxidant Properties
A study investigating the antioxidant capacity of 5-AED found that it significantly decreased reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. This suggests that 5-AED could be beneficial in neuroprotective strategies against oxidative damage.
Future Directions
The promising biological activities of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride warrant further investigation. Future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of 5-AED in humans.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol hydrochloride?
Synthesis typically involves controlled conditions such as precise temperature (e.g., 60–80°C), inert atmosphere (N₂/Ar), and solvents like methanol or dimethylformamide. Catalysts (e.g., palladium for coupling reactions) and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-precursor) are critical for maximizing yield. Post-reaction purification via recrystallization or column chromatography ensures purity .
Q. Which spectroscopic methods confirm the structural integrity of 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol hydrochloride?
Nuclear magnetic resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., -NH₂, benzodioxol). X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
Solubility is tested in buffers (pH 1–12) and organic solvents via gravimetric analysis. Stability studies involve HPLC or LC-MS to track degradation products under varying temperatures (4–37°C) and light exposure. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?
Systematic meta-analysis of literature data, coupled with standardized bioassays (e.g., enzyme inhibition, cytotoxicity), can identify variability sources (e.g., assay conditions, cell lines). Dose-response curves and orthogonal validation (e.g., CRISPR knockouts) clarify mechanisms. Computational docking studies may reconcile discrepancies in receptor binding .
Q. How can multi-step synthesis yields be optimized for this compound?
Yield optimization involves:
- Reaction Monitoring : TLC or in-situ IR to track intermediates.
- Catalyst Screening : Transition metals (e.g., Pd/C) for coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) for amine reactions.
- Workflow Design : Continuous flow systems for exothermic steps to improve scalability .
Q. What methodologies identify and quantify impurities in synthesized batches?
High-performance liquid chromatography (HPLC) with UV/Vis detection separates impurities, while LC-MS characterizes unknown peaks. Heavy metal contamination is assessed via ICP-MS, and residual solvents are quantified using gas chromatography (GC). Thresholds follow ICH guidelines (e.g., <0.1% for unknown impurities) .
Q. How can computational modeling predict the pharmacological potential of this compound?
Molecular dynamics simulations assess binding affinity to targets (e.g., serotonin receptors). ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity. QSAR models correlate structural modifications (e.g., substituent effects on benzodioxol) with activity .
Methodological Notes
- Data Gaps : Limited physicochemical data (e.g., logP, pKa) in literature necessitate experimental determination via shake-flask or potentiometric titration .
- Safety Protocols : Follow OSHA guidelines for handling hydrochlorides (e.g., PPE, fume hoods) due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
